molecular formula C18H16ClN3O2S B2775495 (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide CAS No. 1825991-15-8

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide

货号 B2775495
CAS 编号: 1825991-15-8
分子量: 373.86
InChI 键: CQOIVWRTMHWGNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to exhibit selective antagonism towards the metabotropic glutamate receptor subtype 1 (mGluR1).

作用机制

CP-544326 selectively antagonizes the (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide receptor by binding to its allosteric site. This binding inhibits the activation of the receptor by its endogenous ligand, glutamate. The inhibition of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide activation leads to a decrease in the release of glutamate, which in turn reduces the excitotoxicity and neuronal damage associated with various neurological disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to exhibit potent and selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various in vitro and in vivo studies. It has been shown to reduce the release of glutamate and prevent excitotoxicity and neuronal damage in various animal models of neurological disorders. CP-544326 has also been shown to exhibit good pharmacokinetic properties and brain penetration, making it a promising candidate for further development as a potential therapeutic agent.

实验室实验的优点和局限性

CP-544326 has several advantages for lab experiments, including its selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, its potent antagonistic activity, and its good pharmacokinetic properties. However, its limitations include its relatively complex synthesis method and the need for further in vivo studies to determine its efficacy and safety in humans.

未来方向

There are several future directions for the research and development of CP-544326. These include:
1. Further optimization of the synthesis method to improve the yield and scalability of the production process.
2. Conducting further in vivo studies to determine the efficacy and safety of CP-544326 in humans.
3. Exploring the potential therapeutic applications of CP-544326 in other neurological disorders, such as epilepsy, schizophrenia, and anxiety disorders.
4. Investigating the potential use of CP-544326 as a tool compound for studying the role of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various neurological processes.
5. Developing novel analogs of CP-544326 with improved pharmacokinetic properties and selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide.
In conclusion, CP-544326 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide and its potent antagonistic activity make it a promising candidate for further development as a potential therapeutic agent. However, further in vivo studies are needed to determine its efficacy and safety in humans, and further optimization of the synthesis method is needed to improve the scalability of the production process.

合成方法

The synthesis of CP-544326 involves the condensation of 2-chlorobenzaldehyde and 4-methyl-2-phenylpyrazol-3-amine to form (E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethanimine. This intermediate is then reacted with chlorosulfonic acid to yield the final product, CP-544326.

科学研究应用

CP-544326 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain. It has been shown to exhibit selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, which is known to play a crucial role in the regulation of various neurotransmitter systems in the brain. Studies have shown that the activation of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide can lead to the release of glutamate, which can cause excitotoxicity and neuronal damage. Therefore, the selective antagonism of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide by CP-544326 has been proposed as a potential therapeutic strategy for the treatment of various neurological disorders.

属性

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-14-13-20-22(16-8-3-2-4-9-16)18(14)21-25(23,24)12-11-15-7-5-6-10-17(15)19/h2-13,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIVWRTMHWGNB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。